
N-Nitroso-2-acetylaminofluorene
Beschreibung
N-Nitroso-2-acetylaminofluorene (NO-AAF) is a potent direct-acting carcinogen derived from its parent compound, 2-acetylaminofluorene (AAF). Unlike AAF, which requires metabolic activation via N-hydroxylation to exert carcinogenicity, NO-AAF bypasses this step due to its nitroso group, enabling immediate DNA interaction . It induces hepatocellular carcinomas (HCCs) in rodent models, with distinct mutational and histopathological profiles compared to AAF . NO-AAF’s reactivity with nucleic acids and proteins, coupled with its ability to form DNA adducts, underscores its role in studying chemical carcinogenesis mechanisms .
Eigenschaften
CAS-Nummer |
114119-92-5 |
---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-N-nitrosoacetamide |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
PRSSHMQSXCSJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Andere CAS-Nummern |
114119-92-5 |
Synonyme |
N-nitroso-2-acetylaminofluorene N-nitroso-2-fluorenylacetamide N-nitroso-N(2)-fluorenylacetamide NN-FAT |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Nitrosation Using Nitrosonium Salts
The most direct route to NO-AAF involves electrophilic nitrosation of AAF using nitrosonium ion (NO⁺) donors. Nitrosonium tetrafluoroborate (NOBF₄) in anhydrous dichloromethane or acetonitrile at 0–5°C achieves regioselective nitrosation at the exocyclic amine group. This method, adapted from analogous syntheses of aromatic nitroso compounds, proceeds via a two-step mechanism:
-
Generation of nitrosonium ion :
-
Electrophilic attack on AAF :
Yields typically range from 65–75%, with purity dependent on rigorous exclusion of moisture.
Acid-Catalyzed Nitrosation with Nitrous Acid
Traditional nitrosation employs sodium nitrite (NaNO₂) in acidic media. AAF dissolved in glacial acetic acid reacts with NaNO₂ at 4°C for 12–24 hours, yielding NO-AAF as a pale yellow precipitate. The reaction follows the Fischer-Hepp rearrangement mechanism, where initial N-nitrosation precedes tautomerization to the thermodynamically favored C-nitroso product:
This method, while cost-effective, requires careful pH control (pH 2–3) to minimize diazotization side reactions.
Oxidative Pathways to NO-AAF
Oxidation of N-Hydroxy-AAF
N-Hydroxy-AAF, an intermediate in AAF metabolism, undergoes oxidation to NO-AAF using dichromate or hydrogen peroxide. In a representative procedure:
-
Synthesis of N-Hydroxy-AAF : Partial reduction of AAF with zinc dust in ammonium chloride.
-
Oxidation : Treating N-hydroxy-AAF with potassium dichromate (K₂Cr₂O₇) in sulfuric acid at 0°C yields NO-AAF in ~60% yield.
This route is less favored due to the instability of N-hydroxy intermediates and competing overoxidation.
Peracid-Mediated Oxidation
Peracids like meta-chloroperbenzoic acid (mCPBA) oxidize secondary amines to nitroso compounds. AAF reacted with mCPBA in dichloromethane at −20°C produces NO-AAF with 70–80% efficiency. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic oxygen of mCPBA, followed by elimination of m-chlorobenzoic acid.
Alternative Synthetic Strategies
Photochemical Nitrosation
UV irradiation of AAF in the presence of N-nitrosopiperidine and methanol/HCl generates NO-AAF via radical intermediates. The proposed mechanism involves:
-
Photolytic cleavage of N-nitrosopiperidine to nitric oxide (NO·).
-
Radical addition of NO· to AAF, forming a transient nitroxide radical.
-
Hydrogen abstraction yielding NO-AAF.
This method, though innovative, suffers from low yields (~30%) and requires specialized equipment.
Metal-Mediated Nitrosylation
Organometallic precursors, such as thallium or mercury derivatives of AAF, react with nitric oxide (NO) to form NO-AAF. For example:
While high-yielding (85–90%), this approach is limited by the toxicity and cost of heavy metal reagents.
Purification and Characterization
Recrystallization
NO-AAF is purified via recrystallization from 50% acetic acid or acetone, yielding light-yellow needles with a melting point of 156°C. Purity is confirmed by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase.
Spectroscopic Analysis
-
UV-Vis : λₘₐₐ = 340 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, characteristic of nitrosoarenes.
-
Mass Spectrometry : Molecular ion peak at m/z 211.2 (C₁₃H₉NO₂).
-
¹H NMR : Aromatic protons appear as a multiplet at δ 7.2–8.1 ppm, with acetyl and nitroso groups causing deshielding of adjacent protons.
Comparative Evaluation of Methods
Method | Reagents | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Nitrosonium tetrafluoroborate | NOBF₄, CH₂Cl₂ | 65–75 | High regioselectivity, fast reaction | Moisture-sensitive, costly reagents |
NaNO₂/HCl | NaNO₂, glacial HOAc | 50–60 | Low cost, simple setup | pH-sensitive, side reactions |
mCPBA oxidation | mCPBA, CH₂Cl₂ | 70–80 | Mild conditions, high yield | Requires low temperatures |
Photochemical | N-Nitrosopiperidine, UV | 30–40 | Radical mechanism versatility | Low yield, specialized equipment |
Mechanistic Insights and Steric Effects
The carcinogenic potency of NO-AAF correlates with its ability to alkylate DNA without metabolic activation. Steric hindrance at the α-carbon (e.g., methyl or ethyl groups) enhances stability but reduces reactivity, whereas electron-withdrawing groups at the β-carbon (e.g., acetyl) modulate electrophilicity. Quantum mechanical studies suggest that the planar nitroso group facilitates intercalation into DNA, promoting guanine adduct formation .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N(2)-fluorenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
NO-AAF is primarily utilized in experimental models to study its carcinogenic effects, especially in the liver. Various studies have demonstrated its role as a direct-acting carcinogen.
Case Study: Hepatocellular Carcinomas
- In a study involving male Sprague-Dawley rats, NO-AAF was administered via intraperitoneal and subcutaneous injections at a dosage of 60 mg/kg body weight per week for ten months. The results indicated a high incidence of well-differentiated hepatocellular carcinomas (HCC) in the NO-AAF group (7/9 and 4/6 for i.p. and s.c. injections, respectively) compared to poorly differentiated HCCs induced by its parent compound, 2-acetylaminofluorene (AAF) .
Mechanistic Studies
Research on NO-AAF has also focused on elucidating the mechanisms of its carcinogenicity.
Mutagenicity and Activation
- A comparative study assessed the mutagenic activation of NO-AAF using the Ames test, revealing that it exhibits significant mutagenic potential when metabolized by liver enzymes . This highlights its utility in understanding metabolic activation pathways of carcinogens.
Toxicological Assessments
NO-AAF's toxicological properties have been explored to assess its impact on liver morphology and function.
Morphological Changes in Liver
- In a controlled experiment, rats treated with NO-AAF demonstrated smooth liver surfaces with blunt-thick segments, contrasting with the distorted liver morphology observed in AAF-treated rats. This suggests differential hepatotoxic effects between the two compounds .
Research Methodologies
The methodologies employed in studies involving NO-AAF vary widely, encompassing both in vivo and in vitro approaches.
Experimental Design
- Typical experimental designs include:
- In Vivo Studies : Administration of NO-AAF to animal models followed by histopathological examination of tissues.
- In Vitro Studies : Use of liver microsomes to investigate metabolic activation and mutagenicity assays.
Data Tables
The following table summarizes key findings from various studies on NO-AAF:
Wirkmechanismus
The carcinogenic effects of N-Nitroso-N(2)-fluorenylacetamide are primarily due to its ability to form DNA adducts, leading to mutations and ultimately cancer. The compound undergoes metabolic activation in the liver, where it is converted to reactive intermediates that can interact with DNA. These interactions result in the formation of DNA adducts, which, if not repaired, can cause mutations during cell division .
Vergleich Mit ähnlichen Verbindungen
NO-AAF vs. 2-Acetylaminofluorene (AAF)
- Metabolic Activation: AAF requires cytochrome P450-mediated N-hydroxylation to N-hydroxy-AAF for carcinogenicity, whereas NO-AAF acts directly without enzymatic conversion .
- Carcinogenic Outcomes: NO-AAF primarily induces well-differentiated HCCs (e.g., 7/9 HCCs in intraperitoneal administration), while AAF produces poorly differentiated tumors (6/9 HCCs) . Subcutaneous NO-AAF administration causes inflammatory skin lesions and fibroadenomas, a response absent in AFF-treated models .
- Mutational Spectra: In rat HCCs, NO-AAF causes G→A transition mutations (13:6 transition-to-transversion ratio), similar to AAF (21:12 ratio), but with distinct clustering in exons 7–8 of p53 .
NO-AAF vs. Other N-Nitroso Compounds
- Reactivity: NO-AAF’s acetylaminofluorene moiety facilitates intercalation and base displacement in DNA, destabilizing double-stranded regions . In contrast, NDMA and NDEA rely on alkylation (methyl/ethyl group transfer) for genotoxicity .
Genotoxicity and DNA Interaction Mechanisms
- DNA Adduct Formation: NO-AAF covalently binds to guanine residues, causing localized denaturation and impaired DNA replication . AAF metabolites form bulky adducts that distort DNA helicity, requiring nucleotide excision repair .
- Chromosomal Damage: NO-AAF induces chromosomal aberrations and sister-chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells. Co-exposure with arsenite exacerbates SCEs, while selenite mitigates this effect . Comparatively, NDMA primarily causes single-strand breaks via reactive oxygen species (ROS) .
Species and Tissue-Specific Responses
- Enzymatic Reduction: Liver homogenates from hamsters and rabbits reduce N-hydroxy-AAF to AAF 2–3× faster than rat liver, influencing interspecies carcinogenicity . Guinea pig liver causes extensive deacetylation, reducing NO-AAF’s potency .
- Tumor Susceptibility: Rat liver tumors retain 40% of normal liver’s enzymatic activity for N-hydroxy-AAF reduction, suggesting metabolic adaptation .
Modulation by Co-Exposures
- Arsenite: Enhances NO-AAF-induced clastogenicity in CHO cells by inhibiting DNA repair .
- Selenite: Counteracts NO-AAF’s genotoxicity via antioxidant activity, reducing SCE frequency by 30–50% .
- Unlike NO-AAF, NDMA’s toxicity is exacerbated by ethanol due to CYP2E1 induction .
Q & A
Basic: What experimental designs are recommended for assessing NO-AAF-induced genotoxicity in mammalian cell systems?
Answer:
- Cell Models : Use Chinese hamster ovary (CHO) cells for sister-chromatid exchange (SCE) assays or human peripheral blood lymphocytes for chromosomal aberration studies .
- Dosage : Administer NO-AAF at sub-lethal concentrations (e.g., 1–10 µM) to avoid cytotoxicity masking genotoxicity. Include positive controls (e.g., aflatoxin B1) and vehicle controls .
- Modifiers : Co-treat with agents like sodium selenite (1–5 µM) or arsenite (0.1–1 µM) to study their inhibitory or synergistic effects on DNA damage .
- Endpoints : Quantify chromosomal breaks, SCE frequency, and micronuclei formation. Use Giemsa staining or fluorescence in situ hybridization (FISH) for resolution .
Basic: Which in vivo models are optimal for studying NO-AAF-induced hepatocarcinogenesis?
Answer:
- Animal Model : Male Sprague-Dawley rats, due to high susceptibility to hepatocellular carcinoma (HCC) induction .
- Administration : Intraperitoneal (i.p.) or subcutaneous (s.c.) injections at 60 mg/kg body weight weekly for 10 months .
- Monitoring : Track serum γ-glutamyl transpeptidase (γ-GT) elevation as an early biomarker of hepatotoxicity .
- Histopathology : Compare tumor differentiation (well vs. poorly differentiated HCCs) and note secondary lesions (e.g., subcutaneous fibroadenomas in NO-AAF-treated rats) .
Advanced: How can researchers resolve contradictions in mutation frequency data between NO-AAF and its parent compound, 2-acetylaminofluorene (AAF)?
Answer:
- Mutation Spectrum Analysis :
Compound | Mutation Frequency | Transition:Transversion Ratio | Dominant Mutation Type |
---|---|---|---|
NO-AAF | 19.23% (20/104) | 13:6 | G→A transitions |
AAF | 31.1% (33/106) | 21:12 | G→A transitions |
Data from Ho et al. (1995) . |
- Confounding Factors : Account for tumor differentiation status. Poorly differentiated HCCs show higher mutation clustering in exons 7–8 (41.1% vs. 17.1% in well-differentiated) .
Advanced: What methodologies elucidate the preferential targeting of guanine bases by NO-AAF in p53 mutagenesis?
Answer:
- Mechanistic Probes :
- DNA Adduct Mapping : Use P-postlabeling to identify NO-AAF-DNA adducts, particularly at guanine-N7 positions .
- Repair Dynamics : Apply comet assays with human hepatoma cells (e.g., HepG2) to assess repair efficiency of NO-AAF-induced lesions .
- Structural Analysis : Molecular docking simulations can model NO-AAF interactions with p53’s DNA-binding domain, highlighting steric hindrance from adducts .
Methodological: How should researchers detect and quantify trace NO-AAF impurities in pharmaceutical or biological samples?
Answer:
- Analytical Techniques :
- GC-MS/MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization. Monitor m/z 252.3 (NO-AAF molecular ion) and confirm with fragment ions (e.g., m/z 181.1 for fluorenyl backbone) .
- Validation : Follow ICH Q2(R1) guidelines for limit of detection (LOD < 1 ppb) and linearity (R > 0.995) .
- Reference Standards : Use certified materials (e.g., N-Nitrosodiethylamine CRM) for cross-validation .
Safety & Compliance: What protocols mitigate risks when handling NO-AAF in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, N95 respirators, and chemical-resistant aprons. Use fume hoods for weighing and dissolution .
- Deactivation : Treat waste with 10% ascorbic acid to reduce nitroso groups before disposal .
- Documentation : Maintain records per EMA/FDA guidelines for nitrosamine risk assessments in drug development .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.